molecular formula C8H7F3 B13701258 2-(Difluoromethyl)-6-fluorotoluene

2-(Difluoromethyl)-6-fluorotoluene

Cat. No.: B13701258
M. Wt: 160.14 g/mol
InChI Key: GOWTZNXZPUTPGU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-fluorotoluene is an organic compound characterized by the presence of both difluoromethyl and fluorine substituents on a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-fluorotoluene typically involves the introduction of difluoromethyl and fluorine groups onto a toluene ring. One common method is the difluoromethylation of a pre-fluorinated toluene derivative. This can be achieved using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The use of transition metals like palladium or copper can facilitate the difluoromethylation reaction, making it more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-fluorotoluene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-6-fluorotoluene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-6-fluorotoluene exerts its effects depends on its interaction with molecular targets. The difluoromethyl group can act as a bioisostere for hydrogen, influencing the compound’s binding affinity and activity. This can affect various molecular pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

  • 2-(Difluoromethyl)-1,1,1-trifluoroethane
  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • Difluoromethyl 2-pyridyl sulfone

Comparison: 2-(Difluoromethyl)-6-fluorotoluene is unique due to the presence of both difluoromethyl and fluorine groups on the toluene ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C8H7F3

Molecular Weight

160.14 g/mol

IUPAC Name

1-(difluoromethyl)-3-fluoro-2-methylbenzene

InChI

InChI=1S/C8H7F3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,8H,1H3

InChI Key

GOWTZNXZPUTPGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(F)F

Origin of Product

United States

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